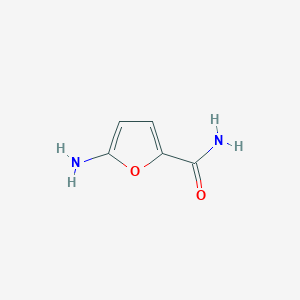

2-Furancarboxamide, 5-amino-

Description

Significance of Furan-Containing Heterocycles in Contemporary Chemical Sciences

Furan (B31954) is a five-membered aromatic heterocyclic organic compound containing one oxygen atom. numberanalytics.combritannica.com First isolated in 1870, its unique structure and reactivity have made it a cornerstone in heterocyclic chemistry. numberanalytics.com Furan and its derivatives are versatile building blocks for synthesizing more complex molecules and are found in numerous natural products. numberanalytics.comresearchgate.net

In medicinal chemistry, the furan nucleus is a privileged scaffold, meaning it is a structural framework that appears in a variety of biologically active compounds. researchgate.netijabbr.com Furan derivatives have demonstrated a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. researchgate.netijabbr.comwisdomlib.orgutripoli.edu.ly This has led to the inclusion of the furan moiety in several commercially available drugs. ijabbr.comutripoli.edu.lyslideshare.net For instance, ranitidine, a drug used to treat ulcers, and furosemide, a diuretic, both contain a furan ring. ijabbr.comslideshare.net The ability of the furan ring to be substituted at various positions allows for the fine-tuning of a molecule's biological activity. researchgate.net

The reactivity of furan, particularly its susceptibility to electrophilic substitution, makes it a valuable intermediate in organic synthesis. ijabbr.com Furthermore, the conversion of plant biomass into furan derivatives is a key area of research in sustainable chemistry, with applications in the production of polymers and fuels. ijabbr.com

Academic Context of Carboxamide Functionalities in Organic and Medicinal Chemistry

The carboxamide group, also known as an amide group, is a functional group characterized by a carbonyl group (C=O) linked to a nitrogen atom (N). This functionality is a cornerstone in organic and medicinal chemistry due to its structural and chemical properties. jocpr.com

Key Roles of Carboxamides:

Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group) allows carboxamides to form strong intermolecular hydrogen bonds, which is crucial for molecular recognition and binding to biological targets. jocpr.comacs.org

Building Blocks: In organic synthesis, carboxamides are versatile building blocks for creating more complex molecules. jocpr.com

Pharmacophores: In medicinal chemistry, the carboxamide group is a key pharmacophore, a part of a molecule responsible for its biological activity. jocpr.commdpi.comnih.gov It is present in numerous approved drugs. researchgate.net

Peptide Mimetics: Carboxamides are often used as surrogates for peptide bonds in the design of peptidomimetics to enhance metabolic stability. nih.govacs.orgresearchgate.net

The ability of the carboxamide functionality to interact with various biological targets has led to the development of numerous carboxamide-containing compounds with a wide range of therapeutic applications, including anticancer agents. mdpi.comnih.gov For example, N-substituted indole-2-carboxamides have shown promising anticancer activity. mdpi.com The strategic placement of the carboxamide group within a molecule can significantly influence its pharmacological profile. jocpr.commdpi.comnih.gov

Research Landscape of Amino-Substituted Furan Systems

The introduction of an amino group onto a furan ring creates an amino-substituted furan system, a class of compounds that has garnered significant interest in chemical research. The amino group, being an electron-donating group, can significantly influence the electronic properties and reactivity of the furan ring.

Research in this area often focuses on the synthesis of novel amino-furan derivatives and the evaluation of their biological activities. For example, the Diels-Alder reaction of 2-amino-substituted furans has been explored as a method for preparing substituted anilines. acs.org

In the context of medicinal chemistry, amino-substituted furans have been investigated for various therapeutic applications. For instance, a series of 2-amino-6-furan-2-yl-4-substituted nicotinonitriles were synthesized and evaluated as A2A adenosine (B11128) receptor antagonists. nih.gov The study concluded that the presence of a furan group was beneficial for high affinity to the receptor. nih.gov

Furthermore, the combination of an amino group and a furan ring can be found in more complex molecular architectures with potential bioactivity. For instance, solid-phase synthesis methods have been developed for creating libraries of substituted 4-amino-5-hydroxy-2(5H)-furanones for high-throughput screening to discover new lead structures for pharmaceuticals or agrochemicals. scienceasia.org

The research landscape for amino-substituted furan systems is diverse, spanning from fundamental organic synthesis to the discovery of new therapeutic agents. The ability to modify the substituents on both the furan ring and the amino group provides a rich chemical space for exploration.

Structure

2D Structure

3D Structure

Properties

CAS No. |

826991-03-1 |

|---|---|

Molecular Formula |

C5H6N2O2 |

Molecular Weight |

126.11 g/mol |

IUPAC Name |

5-aminofuran-2-carboxamide |

InChI |

InChI=1S/C5H6N2O2/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H2,7,8) |

InChI Key |

ALGFWZVMMXNXBZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)N)C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Furancarboxamide, 5 Amino

Electrophilic and Nucleophilic Reaction Pathways on the Furan (B31954) Ring

The furan ring in 2-Furancarboxamide, 5-amino- is an electron-rich aromatic system, making it susceptible to various reactions. The presence of the electron-donating amino group at the 5-position significantly influences its reactivity, particularly towards electrophilic substitution.

Electrophilic Aromatic Substitution: The amino group activates the furan ring, directing electrophiles to specific positions. This is a common reactivity pattern for aromatic compounds bearing activating substituents. masterorganicchemistry.com For instance, related furan derivatives undergo reactions such as chlorination, bromination, nitration, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com In the case of 5-amino-2-furancarboxylic acid, a closely related compound, electrophilic substitution is favored at the 5-position due to the activating effect of the amino group.

Oxidation: The furan ring is prone to oxidation. Many xenobiotics containing a furan ring undergo oxidation, which generates a reactive electrophilic intermediate. preprints.org Depending on the substituents on the furan ring, this intermediate can be an epoxide or a cis-enedione. preprints.org Photochemical oxidation of furans with singlet oxygen is a well-documented process that leads to a variety of products, often through an endoperoxide intermediate formed via a [4+2] cycloaddition. researchgate.net

Nucleophilic Reactions: While less common than electrophilic substitution on the electron-rich furan ring itself, nucleophilic attack can occur on intermediates derived from the furan. For example, the irradiation of furan derivatives can produce cyclopropenyl intermediates which then undergo Michael addition with nucleophiles like methanol (B129727). netsci-journal.com In the presence of amines, irradiation can even lead to the formation of pyrroles, likely through the nucleophilic attack of the amine on a "Dewar" furan intermediate. netsci-journal.com

Reactivity Profiles of the 5-Amino Group and its Transformations

The 5-amino group is a key functional moiety that imparts specific reactivity to the molecule. Its transformations are crucial in the synthesis of various derivatives.

The primary amino group can undergo a range of reactions, as detailed in the table below, based on the reactivity of analogous compounds.

| Reaction Type | Reagents/Conditions | Product Type | Application/Significance |

| Acetylation | Acetic anhydride | 5-Acetamidofuran derivative | Synthesis of intermediates for pharmaceuticals like β-lactam antibiotics. |

| Nucleophilic Substitution | Varies | Substituted amines | Synthesis of amides or imines for creating diverse derivatives. |

| Oxidation | Oxidizing agents | Nitro or nitroso derivatives | Modification of electronic properties and further functionalization. |

| Conversion to Pyrrole (B145914) | UV-irradiation | Pyrrole-containing compounds researchgate.net | Unlocks different photochemical reaction pathways. researchgate.net |

The amino group also plays a significant role in the molecule's photochemical behavior. Studies on related terarylenes containing 2-aminofurans have shown that the amino group can inhibit certain photoreactions, such as 6π-electrocyclization. researchgate.net Converting the amino group to a pyrrole unit can "unlock" these photochemical pathways. researchgate.net

Chemical Behavior of the Carboxamide Moiety

The carboxamide group at the 2-position is a relatively stable functional group but can be transformed under specific conditions. Its reactivity is central to modifying the molecule's properties or linking it to other chemical entities.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or basic conditions, yielding 5-aminofuran-2-carboxylic acid and ammonia (B1221849). evitachem.comopenstax.org These reactions typically require more forcing conditions compared to the hydrolysis of esters or acid chlorides. openstax.org

Acid-catalyzed hydrolysis involves the initial protonation of the amide carbonyl, making it more electrophilic for nucleophilic attack by water. openstax.org

Base-promoted hydrolysis proceeds via the nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon, followed by the elimination of an amide anion. libretexts.org

Reduction: The carboxamide can be reduced to the corresponding amine, 5-amino-2-(aminomethyl)furan. This transformation is typically achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). evitachem.comlibretexts.org More controlled, metal-free methods have also been developed for the reduction of secondary amides to imines or aldehydes using reagents like triethylsilane and triflic anhydride. acs.org

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Analyses

Understanding the mechanisms of reactions involving 2-Furancarboxamide, 5-amino- relies on a combination of kinetic studies and spectroscopic analysis to identify intermediates and transition states.

Kinetic analyses of related furan derivatives provide insight into reaction rates and influencing factors. For example, a study on the hydration of 2,5-dicyanofuran to 2,5-furandicarboxamide, which proceeds via the intermediate 5-cyano-2-furancarboxamide, determined the apparent activation energies for the sequential hydration steps. researchgate.net

Kinetic Data for a Related Reaction: Hydration of 2,5-dicyanofuran (DCF) researchgate.net

| Reaction Step | Catalyst | Apparent Activation Energy (kJ/mol) |

|---|---|---|

| DCF to 5-cyano-2-furancarboxamide (DFFA) | NR-MnO₂ | 48.5 |

Spectroscopic techniques are indispensable for characterizing the products and intermediates of these reactions. google.com NMR (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) are routinely used to elucidate the structures of newly synthesized or degradation products. google.comgoogle.com In photochemical studies, time-resolved laser spectroscopy is employed to measure bimolecular rate constants and observe transient species. ethz.ch

Intermediates Identification and Characterization

The identification of transient intermediates is key to understanding reaction pathways.

Photochemical Intermediates: In the photodegradation of furan carboxamides, photochemically produced reactive intermediates (PPRIs) like singlet oxygen (¹O₂) and triplet chromophoric dissolved organic matter (³CDOM*) are crucial. ethz.ch The reaction can also proceed through the formation of a radical cation of the furanilide, which can be observed using transient absorption spectroscopy. ethz.ch

Isomerization Intermediates: The photoisomerization of furan derivatives is proposed to proceed through highly strained intermediates such as cyclopropenyl derivatives or "Dewar furans" (bicyclo[2.1.0]pent-2-ene oxides). netsci-journal.com

Oxidation Intermediates: The oxidation of the furan ring by cytochrome P450 or chemical oxidants is thought to form electrophilic intermediates like epoxides or cis-enediones. preprints.org Photochemical oxidation with singlet oxygen proceeds via an endoperoxide intermediate. researchgate.net

Transition State Analysis

Computational chemistry plays a vital role in analyzing the high-energy transition states that govern reaction rates. Density Functional Theory (DFT) calculations have been used to model reactions of furan derivatives.

Furan Ring Opening: For the ring opening of furan on a Pd(111) surface, DFT calculations showed that C-O bond breaking has a significantly lower energy barrier (1.24 eV) compared to C-C bond breaking (1.84 and 2.37 eV). rsc.org

Reaction with Radicals: The transition states for the reaction of 2-acetylfuran (B1664036) with hydroxyl radicals have been calculated, revealing that OH-addition to the C(2) and C(5) positions of the furan ring are the most favorable pathways at low temperatures. nih.gov

Energy Relation Models: Broader models like the Brønsted–Evans–Polanyi (BEP) principle and transition state scaling (TSS) relations have been successfully applied to furan derivatives. acs.org These linear free energy relationships allow for the estimation of activation energies from reaction energies, providing a powerful tool for predicting reaction kinetics on catalyst surfaces. acs.org

Photochemical Reactivity and Degradation Pathways of Furan Carboxamides

Furan carboxamides exhibit significant photochemical reactivity, which is a critical aspect of their environmental fate. ethz.ch The degradation is often initiated by sunlight and involves reactive oxygen species.

The primary photodegradation pathways are induced by singlet oxygen (¹O₂) and triplet sensitizers (³CDOM*), which are formed when dissolved organic matter absorbs light. ethz.ch

Singlet Oxygen (¹O₂) Pathway: The furan ring is highly susceptible to attack by ¹O₂. ethz.chnih.gov This reaction typically proceeds via a [4+2] cycloaddition, forming an unstable endoperoxide. researchgate.net This intermediate can then undergo various rearrangements or reactions to yield different degradation products. researchgate.net

Interestingly, the presence of an amino group can alter the photochemical behavior. In some systems, a 2-amino group has been shown to block photoreactions, suggesting that the electronic properties of the substituents are critical in determining the dominant degradation pathway. researchgate.net Irradiation of furan derivatives in the presence of primary amines can also lead to ring transformation, yielding pyrroles. netsci-journal.com

Catalytic Transformations and Catalyst Design in the Chemistry of 2-Furancarboxamide, 5-amino-

The catalytic transformation of furan derivatives is a cornerstone of biorefinery research, aiming to convert biomass into valuable chemicals. Within this context, 2-Furancarboxamide, 5-amino- emerges as a compound of interest, and its synthesis and subsequent reactions are amenable to various catalytic strategies. This section explores the catalytic transformations relevant to this specific molecule, focusing on catalyst design and the mechanistic understanding of these processes.

A significant route for the synthesis of 2-Furancarboxamide, 5-amino- and its derivatives is through the catalytic hydrogenation of the corresponding 5-nitro compounds. This transformation is a classic example of selective catalytic reduction, where a nitro group is converted to an amine without affecting other functional groups in the molecule. For instance, the reduction of N-substituted 5-nitrofuran-2-carboxamides has been successfully achieved using palladium on carbon (Pd/C) as a catalyst. This heterogeneous catalyst is widely favored for its high activity and selectivity in nitro group reductions under mild conditions.

Detailed studies on the catalytic hydrogenation of related furancarboxamides, such as N-phenyl-2-furancarboxamide, have been conducted using ruthenium-based catalysts. These investigations, while sometimes leading to C-N bond cleavage to produce the corresponding alcohol (furfuryl alcohol) and amine (aniline), provide valuable insights into the behavior of the furancarboxamide scaffold under catalytic hydrogenation conditions. The choice of catalyst and reaction conditions is crucial in directing the reaction towards the desired product, be it the reduction of a substituent or the transformation of the amide group itself.

Another important catalytic strategy for the synthesis of amino-furans is the reductive amination of furan aldehydes. While not a direct synthesis of 2-Furancarboxamide, 5-amino-, the principles are highly relevant. This process typically involves the reaction of a furan aldehyde with an amine source, often ammonia, in the presence of a hydrogenation catalyst. Various heterogeneous catalysts, including those based on nickel, cobalt, and palladium, have been developed for this purpose. The catalyst facilitates both the initial formation of an imine and its subsequent reduction to the amine. The design of these catalysts often focuses on achieving high selectivity towards the desired amine while minimizing side reactions such as the hydrogenation of the furan ring.

The following table summarizes key findings in the catalytic transformation of related furan compounds, providing a basis for the design of catalysts for reactions involving 2-Furancarboxamide, 5-amino-.

Table 1: Catalytic Transformations of Furan Derivatives Relevant to 2-Furancarboxamide, 5-amino-

| Starting Material | Product | Catalyst | Reaction Conditions | Yield (%) | Reference |

| N-cyclohexyl-5-nitrofuran-2-carboxamide | N-cyclohexyl-5-aminofuran-2-carboxamide | Pd/C | Hydrogen gas | - | dntb.gov.ua |

| 5-Hydroxymethylfurfural (B1680220) | 2,5-Furandicarboxamide (via 5-cyano-2-furancarboxamide intermediate) | Alkali Manganese Oxides (α-MnO2/NaxMnO2) | Aqueous NH3, 110 °C | 85 | tu-darmstadt.de |

| 5-Hydroxymethylfurfural | 2,5-Furandicarboxamide (via 5-cyano-2-furancarboxamide intermediate) | Al-doped cryptomelanes (Al-K-OMS-2) | O2, NH3 | 97 | tu-darmstadt.de |

| N-phenyl-2-furancarboxamide | Furfuryl alcohol and Aniline | [Ru(η3-C3H5)(Ph2P(CH2)2NH2)2]BF4 and NaBH4 | 50 atm H2, 100 °C, 24 h | - | acs.org |

| Tetrahydro-2-furancarboxylic acid | Tetrahydro-N-[3-(methylamino)propyl]-2-furancarboxamide | Lipase (B570770) (Candida antarctica lipase B) | One-pot esterification and aminolysis | Good yields |

Mechanistic studies on the catalytic hydrogenation of formamide (B127407) intermediates, which are structurally related to the amide group in 2-Furancarboxamide, 5-amino-, suggest that the reaction can proceed via two main pathways: deoxygenative hydrogenation (C-O bond cleavage) or deaminative hydrogenation (C-N bond cleavage). The selectivity is highly dependent on the catalyst and the presence of additives. For example, the addition of a base can promote C-N cleavage by deprotonating a hemiaminal intermediate, thus preventing dehydration and subsequent N-methylation. These insights are crucial for designing catalytic systems that can selectively transform the amide functionality in 2-Furancarboxamide, 5-amino- if desired.

Derivatization Strategies and Analog Development for Enhanced Functionality

Rational Design and Synthesis of 2-Furancarboxamide, 5-amino- Analogs

The rational design of analogs of 2-furancarboxamide, 5-amino- is grounded in established synthetic methodologies that allow for targeted modifications at specific positions of the molecule. These strategies are crucial for developing a comprehensive understanding of how structural changes influence biological function.

The carboxamide nitrogen of the 2-furancarboxamide scaffold provides a readily accessible point for derivatization. N-substitution is a common strategy to explore the chemical space around this functional group, influencing properties such as solubility, stability, and receptor binding.

The synthesis of N-substituted furan-2-carboxamides can be achieved through several established methods. A prevalent approach involves the coupling of a furan-2-carboxylic acid derivative with a primary or secondary amine. For instance, 2-furoyl chloride can be reacted with various amino compounds, such as 2-aminoanthraquinone, 2-aminobenzophenone, and 2-aminopyridine, often at elevated temperatures to yield the corresponding N-substituted amides. dergipark.org.tr Another common method is the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orientjchem.org This method facilitates the formation of an amide bond between the carboxylic acid and an amine under milder conditions.

Furthermore, lipase-catalyzed procedures offer a biocatalytic route for the one-pot conversion of carboxylic acids to substituted amides. This involves the in-situ formation of an ethyl ester followed by aminolysis. conicet.gov.ar This enzymatic approach can exhibit regioselectivity, which is particularly useful when dealing with molecules containing multiple reactive sites. conicet.gov.ar

A variety of substituents have been introduced at the N-position of the carboxamide. These range from simple alkyl and aryl groups to more complex heterocyclic and polycyclic systems. dergipark.org.trresearchgate.net For example, derivatives bearing a 4-(3-chloro-4-(piperidin-4-yloxy)benzyl)piperazin-1-yl group have been synthesized to act as urotensin-II receptor antagonists. nih.gov Similarly, N-aryl substitutions with groups like 4-amino-2-methylphenyl have been explored. The introduction of these diverse substituents allows for a systematic investigation of how different chemical functionalities at this position impact biological activity.

Table 1: Examples of N-Substituted 2-Furancarboxamide Derivatives

| Substituent at Carboxamide Nitrogen | Synthetic Method | Reference |

| 9,10-dioxo-9,10-dihydroanthracen-2-yl | Fusion with 2-furoyl chloride | dergipark.org.tr |

| 2-Benzoylphenyl | Fusion with 2-furoyl chloride | dergipark.org.tr |

| Pyridin-2-yl | Fusion with 2-furoyl chloride | dergipark.org.tr |

| 2-(1H-indol-3-yl)ethyl | DCC/DMAP coupling | orientjchem.org |

| 4-(3-chloro-4-(piperidin-4-yloxy)benzyl)piperazin-1-yl | Not specified | nih.gov |

| 4-amino-2-methylphenyl | Not specified |

This table is not exhaustive and represents a selection of examples found in the literature.

The 5-amino group on the furan (B31954) ring is another key site for chemical modification, offering a handle to introduce a wide array of functional groups that can modulate the electronic properties of the furan ring and provide additional points of interaction with biological targets.

Derivatization at the 5-amino position can be achieved through various synthetic transformations. Standard reactions such as acylation, alkylation, and the formation of ureas or thioureas are commonly employed. For instance, the synthesis of N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-furancarboxamide involves a vinylogous urea, highlighting the potential for complex modifications. nih.gov

Modification of the furan ring itself, through substitution or annulation (the fusion of another ring), provides a powerful means to alter the core scaffold of the molecule. These changes can have a profound impact on the compound's shape, electronic distribution, and metabolic stability.

Substitutions at other positions on the furan ring, such as the 3- and 4-positions, are also synthetically accessible. For example, the synthesis of 2,5-dimethyl-furan-3-carboxamide derivatives has been reported, demonstrating that the furan ring can be readily functionalized with alkyl groups. researchgate.netsemanticscholar.org The introduction of a bromine atom at the 5-position of the furan ring has also been achieved, leading to a series of 5-bromofuran-2-carboxamide derivatives. researchgate.net

Annulation, the fusion of an additional ring to the furan core, creates more complex, rigid structures. An example of this is the synthesis of benzo[b]furancarboxamide derivatives. google.com These fused systems can lead to compounds with significantly different pharmacological profiles compared to their monocyclic counterparts.

The ability to modify the furan ring at various positions allows for fine-tuning of the molecule's properties. For instance, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity and metabolic fate of the furan ring. nih.gov Furthermore, the addition of bulky substituents or fused rings can influence how the molecule fits into a biological target's binding site.

Structure-Activity Relationship (SAR) Investigations of Furan Carboxamide Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. gardp.orgdrugdesign.org For furan carboxamide analogs, these investigations aim to identify which structural features are essential for their desired effects and which may contribute to unwanted properties.

Through the synthesis and biological evaluation of a variety of furan carboxamide analogs, researchers have begun to elucidate the key structural features that govern their activity. jst.go.jp These studies often involve systematic modifications of the parent compound and assessment of the resulting changes in biological potency.

For instance, in a series of 5-aryl-furan-2-carboxamide derivatives investigated as urotensin-II receptor antagonists, the nature of the aryl group at the C-5 position of the furan ring was found to be critical. A systematic SAR investigation revealed that a 3,4-difluorophenyl analog was a highly potent antagonist. nih.gov This suggests that the electronic properties and substitution pattern of this aryl ring are key determinants of activity.

In another study focusing on anti-influenza activity, the substitution pattern on the furan ring itself was shown to be important. Specifically, 2,5-dimethyl-substituted furan-carboxamides demonstrated significant anti-influenza activity. researchgate.netsemanticscholar.org The removal of these methyl groups led to a decrease in potency, indicating their contribution to the compound's biological effect. rsc.org

The nature of the substituent on the carboxamide nitrogen has also been a focus of SAR studies. In a series of vinylogous ureas that inhibit HIV-1 ribonuclease H, modifications to the 2-NH2 and 3-CONH2 functions of the thiophene (B33073) ring, which is analogous to the furan ring in this context, significantly impacted potency. nih.gov This highlights the importance of the groups attached to the core heterocyclic ring in mediating biological activity.

Table 2: Key Structural Features and Their Impact on Biological Activity

| Structural Feature | Modification | Impact on Biological Activity | Reference |

| C-5 Aryl Group | 3,4-difluorophenyl substitution | Potent urotensin-II receptor antagonist | nih.gov |

| Furan Ring Substitution | 2,5-dimethyl substitution | Significant anti-influenza activity | researchgate.netsemanticscholar.org |

| Furan Ring Substitution | Removal of methyl groups | Decreased anti-influenza potency | rsc.org |

| Carboxamide Moiety | Modification of 2-NH2 and 3-CONH2 on analogous thiophene ring | Altered HIV-1 ribonuclease H inhibition | nih.gov |

| Carboxamide Moiety | Introduction of 2,4-dinitrophenylhydrazone | Increased antibacterial activity against E. Coli | researchgate.net |

This table provides a summary of selected SAR findings from the literature.

A crucial aspect of SAR is the identification of pharmacophores and toxicophores. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. Conversely, a toxicophore is a chemical structure or functional group that is associated with toxicity. nih.gov

The furan ring, while often part of the pharmacophore, can also be a potential toxicophore. The oxidation of the furan ring by cytochrome P450 enzymes can lead to the formation of reactive metabolites, such as epoxides or cis-enediones, which can bind to cellular macromolecules and cause toxicity. nih.gov Therefore, understanding the metabolic fate of furan-containing compounds is essential. Modifications to the furan ring or adjacent functional groups can be made to mitigate the formation of these reactive intermediates. For instance, the introduction of substituents that alter the electronic properties of the furan ring can influence its susceptibility to metabolic activation. nih.gov

The identification of both pharmacophores and toxicophores is an iterative process that relies on the synthesis and testing of a diverse range of analogs. This knowledge is invaluable for guiding the design of new compounds with improved efficacy and a more favorable safety profile. gardp.orgnih.gov

Combinatorial Chemistry and Library Synthesis Approaches

The structural framework of 2-Furancarboxamide, 5-amino-, featuring a reactive primary aromatic amine and a carboxamide moiety on a heterocyclic scaffold, presents a valuable starting point for combinatorial chemistry and the generation of diverse compound libraries. These libraries are instrumental in high-throughput screening efforts to identify novel compounds with enhanced or entirely new functionalities. The strategic derivatization of this core structure allows for a systematic exploration of the chemical space around the 5-aminofuran-2-carboxamide motif.

The primary focus for combinatorial derivatization is the nucleophilic 5-amino group, which can readily participate in a variety of well-established chemical transformations. These reactions can be adapted for parallel synthesis formats, either in solution-phase or on solid-phase, to rapidly generate a multitude of analogs.

One of the most direct and widely employed strategies for diversifying structures from a primary amine is through acylation reactions . By reacting 2-Furancarboxamide, 5-amino- with a diverse set of carboxylic acids, acid chlorides, or sulfonyl chlorides, a large library of N-acylated and N-sulfonylated derivatives can be synthesized. Automated parallel synthesis platforms can facilitate this process, enabling the rapid production and purification of discrete compounds. researchgate.net For instance, coupling with a variety of carboxylic acids can introduce a wide range of substituents, from simple alkyl and aryl groups to more complex heterocyclic and polycyclic systems. This approach allows for the systematic probing of structure-activity relationships by modifying the steric and electronic properties of the substituent at the 5-position.

Reductive amination offers another powerful tool for library generation. The reaction of the 5-amino group with a library of aldehydes or ketones, followed by reduction of the resulting imine intermediate, leads to the formation of secondary or tertiary amines. This method significantly expands the accessible chemical diversity, introducing new chiral centers and altering the hydrogen-bonding capacity of the original amino group.

Multi-component reactions (MCRs) represent a highly efficient strategy for generating molecular complexity in a single step. The Ugi and Passerini reactions, for example, can utilize the primary amine of 2-Furancarboxamide, 5-amino- as a key component. In a Ugi four-component reaction, the combination of an aldehyde, a carboxylic acid, an isocyanide, and the 5-amino-2-furancarboxamide scaffold can lead to the rapid assembly of complex, peptide-like structures. The vast number of commercially available starting materials for each component allows for the generation of exceptionally large and diverse libraries from a single core molecule. scispace.com

Solid-phase synthesis provides a robust platform for the construction of libraries derived from 2-Furancarboxamide, 5-amino-. walisongo.ac.id The scaffold can be immobilized on a solid support, either through the carboxamide nitrogen or by a temporary linker attached to the furan ring. This allows for the use of excess reagents and simplified purification protocols, as unreacted reagents and byproducts can be washed away. Subsequent derivatization of the free amino group can be carried out in a stepwise fashion, building complexity on the solid support before the final product is cleaved and isolated. This method is particularly well-suited for the synthesis of oligoamides or other multi-step derivatives. walisongo.ac.idresearchgate.net

The following tables illustrate hypothetical libraries that could be generated from 2-Furancarboxamide, 5-amino- using these combinatorial approaches.

Table 1: Representative Library of N-Acylated Derivatives

| Building Block (R-COCl) | Resulting Substituent (R) |

| Acetyl chloride | -COCH₃ |

| Benzoyl chloride | -COPh |

| Cyclohexanecarbonyl chloride | -COC₆H₁₁ |

| 2-Thiophenecarbonyl chloride | -CO(C₄H₃S) |

| 4-Methoxybenzoyl chloride | -CO(C₆H₄-p-OCH₃) |

Table 2: Representative Library from Reductive Amination

| Aldehyde/Ketone (R¹R²C=O) | Resulting Substituent (-CHR¹R²) |

| Formaldehyde | -CH₃ |

| Benzaldehyde | -CH₂Ph |

| Acetone | -CH(CH₃)₂ |

| Cyclohexanone | -C₆H₁₁ |

| Pyridine-4-carboxaldehyde | -CH₂(C₅H₄N) |

Table 3: Potential Ugi Reaction Components for Library Synthesis

| Aldehyde | Carboxylic Acid | Isocyanide |

| Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide |

| 4-Fluorobenzaldehyde | Propionic Acid | Cyclohexyl isocyanide |

| Furan-2-carbaldehyde | Benzoic Acid | Benzyl isocyanide |

These combinatorial strategies, by enabling the rapid and systematic synthesis of large numbers of diverse analogs, are crucial for the efficient exploration of the chemical space surrounding the 2-Furancarboxamide, 5-amino- scaffold. The resulting libraries are invaluable resources for identifying lead compounds in drug discovery and materials science.

Computational Chemistry and Molecular Modeling for 2 Furancarboxamide, 5 Amino Systems

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Furancarboxamide, 5-amino-, QM methods like Density Functional Theory (DFT) or ab initio calculations could be employed to determine its three-dimensional geometry, electron distribution, and orbital energies. These calculations would yield crucial data such as electrostatic potential maps, frontier molecular orbitals (HOMO-LUMO), and atomic charges. This information is invaluable for predicting the molecule's reactivity, stability, and potential sites for electrophilic or nucleophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations could model the behavior of 2-Furancarboxamide, 5-amino- over time in a simulated biological environment, such as in water or a lipid bilayer. By simulating the movements and interactions of the molecule's atoms, researchers could analyze its conformational flexibility, identifying the most stable shapes (conformers) it adopts. MD simulations are also critical for studying how the molecule interacts with surrounding solvent molecules and ions, providing insight into its solubility and dynamic behavior.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as 2-Furancarboxamide, 5-amino-, might bind to a macromolecular target, typically a protein.

De Novo Design and Virtual Screening for Novel Analogs

Should 2-Furancarboxamide, 5-amino- show promise as a biologically active compound, computational methods could be used to design novel, improved analogs. De novo design algorithms could build new molecules from scratch that are optimized to fit a specific protein target. Virtual screening would involve computationally testing large libraries of existing or virtual compounds that are structurally similar to 2-Furancarboxamide, 5-amino- to identify others with potentially higher activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. If a set of 2-Furancarboxamide, 5-amino- derivatives with measured biological activities were available, a QSAR model could be developed. This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.

Advanced Applications in Chemical Sciences and Materials

Utility in Organic Synthesis and Fine Chemical Production

In the realm of organic synthesis, 2-Furancarboxamide, 5-amino- serves as a valuable intermediate for constructing more complex molecular architectures. The presence of two reactive functional groups—the nucleophilic amino group and the carboxamide moiety—on the furan (B31954) ring allows for a wide array of chemical transformations.

The amino group at the 5-position is particularly reactive, enabling modifications such as acylation, alkylation, and diazotization, which can be followed by various substitution reactions. This versatility allows chemists to introduce diverse substituents and build intricate heterocyclic systems. For example, the synthesis of many furan-carboxamide derivatives involves coupling amine-containing precursors with furan-based carboxylic acids or their activated forms, like 2-furoyl chloride.

Furthermore, the compound is a potential precursor for high-value, bio-based chemicals. Research into the synthesis of 2,5-Furandicarboxamide, a key monomer for polymers, has identified related furan-2-carboxamide structures as intermediates. researchgate.net This suggests a pathway where 2-Furancarboxamide, 5-amino- could be chemically converted into difunctional furans suitable for polymerization or other applications in fine chemical production. researchgate.net The ability to derive such compounds from biomass sources further enhances their appeal from a sustainable chemistry perspective. rsc.org

Contributions to Medicinal Chemistry Research (focus on in vitro studies and target interaction)

The furan-carboxamide scaffold is a recurring motif in molecules designed for medicinal chemistry applications, with numerous derivatives exhibiting a wide range of biological activities. mdpi.comontosight.aiontosight.ai The structural features of 2-Furancarboxamide, 5-amino- suggest its potential as a lead compound for developing new therapeutic agents.

In Vitro Biological Activity Evaluation (e.g., enzyme inhibition, cellular assays)

A substantial body of research has evaluated the in vitro biological effects of various furan-carboxamide derivatives, providing a framework for assessing the potential of 2-Furancarboxamide, 5-amino-. These studies commonly employ cell-based and enzyme assays to determine cytotoxic, antimicrobial, and other biological activities.

For instance, novel furan-2-carboxamide derivatives have demonstrated potent antiproliferative activity against a panel of human cancer cell lines, with some compounds showing IC₅₀ values in the low micromolar range. mdpi.comnih.gov In one study, carbamothioyl-furan-2-carboxamide derivatives were synthesized and tested against HepG2, Huh-7, and MCF-7 human cancer cell lines, showing significant anticancer activity. mdpi.comresearchgate.net Another study highlighted a furan-2-carboxamide derivative that acts as a microtubule stabilizing agent, inducing mitotic arrest and apoptosis in cancer cells with IC₅₀ values ranging from 4 to 8 µM. nih.gov Antimicrobial properties have also been observed, with certain derivatives showing significant inhibition against various bacterial and fungal strains. mdpi.comresearchgate.net

These findings, summarized in the table below, underscore the therapeutic potential of the furan-carboxamide core structure and suggest that 2-Furancarboxamide, 5-amino- and its derivatives are promising candidates for similar in vitro evaluations.

| Derivative Class | Assay Type | Cell Lines / Organisms | Observed Activity | Potency (Example) |

| Carbamothioyl-furan-2-carboxamides | Cytotoxicity (MTT Assay) | HepG2, Huh-7, MCF-7 | Anticancer | 33.29% viability at 20 µg/mL |

| Carbamothioyl-furan-2-carboxamides | Antimicrobial Assay | Various bacteria & fungi | Antibacterial, Antifungal | MIC: 150.7–295 µg/mL |

| General Furan-2-carboxamides | Cytotoxicity (MTT Assay) | Various cancer cells | Antiproliferative | IC₅₀: 4–8 µM |

| Pyridine carbohydrazide (B1668358) & N-phenyl triazinone furan derivatives | Flow Cytometry | MCF-7 | G2/M phase cell cycle arrest, Apoptosis | IC₅₀: 2.96 µM |

Exploration of Biological Targets and Pathways

Research has moved beyond cellular effects to identify specific molecular targets and pathways modulated by furan-carboxamide derivatives. This targeted approach is crucial for understanding their mechanism of action and for rational drug design.

Several key biological targets have been identified for this class of compounds:

Microtubules : A novel furan-2-carboxamide derivative was identified as a selective microtubule stabilizing agent, a mechanism shared by successful chemotherapy drugs. nih.gov By disrupting microtubule dynamics, the compound causes cell cycle arrest and apoptosis. nih.gov

Fascin1 : Indazol-furan-carboxamide derivatives have been tested as inhibitors of fascin1, an actin-bundling protein involved in cell migration and metastasis. mdpi.com Inhibition of fascin1's function can block tumor cell invasion. mdpi.com

Kinases : The furan-carboxamide structure is recognized for its potential to interact with kinase ATP-binding pockets. Specific research has shown that N-(5-nitro-2-thiazolyl)-2-furancarboxamide acts as an inhibitor of Glycogen synthase kinase-3 beta. bindingdb.org

STING Pathway : The compound N-(dibenzo[B,d]furan-3-yl)-5-nitrofuran-2-carboxamide has been shown to inhibit the palmitoylation of STING (Stimulator of Interferon Genes), interfering with the STING-mediated immune response. chembk.com

These examples demonstrate that the furan-carboxamide scaffold is capable of interacting with a diverse range of important biological targets, suggesting that 2-Furancarboxamide, 5-amino- could serve as a valuable starting point for developing inhibitors of these or other disease-relevant pathways.

Development as Chemical Probes and Biochemical Tools

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively interacting with a specific protein target. Due to their targeted biological activity, some carboxamide derivatives have been developed and utilized as chemical probes.

A prominent example is RO-275, a primary carboxamide derivative that acts as a potent and highly selective inhibitor of the HCN1 cation channel. chemicalprobes.org Its selectivity over other HCN isoforms and unrelated ion channels makes it an excellent tool for investigating the specific physiological and pathological roles of HCN1 in the central nervous system, including in studies of epilepsy and cognitive disorders. chemicalprobes.org The favorable properties of RO-275 allow for its use in both in vitro electrophysiology experiments and in vivo studies in animal models. chemicalprobes.org While not a furan derivative, its development highlights the utility of carboxamides as selective probes, a potential application for novel furan-carboxamides.

Potential in Agrochemical Research and Development

The furan ring is a component of various compounds used in agriculture. ontosight.ai The biological activity exhibited by furan-carboxamide derivatives in medicinal studies often translates to potential applications in agrochemical research, such as in the development of new herbicides, insecticides, and fungicides. ontosight.aivulcanchem.com

Research has shown that compounds incorporating the 2(5H)-furanone ring, a structure related to furan, can possess insecticidal and fungicidal properties. researchgate.net A study on a series of 5-amino-4-phenylfuran-3(2H)-ones revealed potent bleaching herbicidal activity, which is known to block carotenoid biosynthesis in plants. acs.org This demonstrates that the inclusion of an amino-furan structure can be a viable strategy for creating effective herbicides. acs.org Given these precedents, 2-Furancarboxamide, 5-amino- represents a scaffold that could be explored for the synthesis of novel agrochemicals.

Exploration in Materials Science and Polymer Chemistry

The interest in furan-based compounds extends into materials science, driven by the push for sustainable, bio-based polymers. rsc.org The furan ring's rigid structure and electronic properties make it an attractive building block for new materials. ontosight.aievitachem.com

2,5-Furandicarboxylic acid (FDCA) is a well-studied, bio-based monomer that is considered a renewable alternative to petroleum-derived terephthalic acid, a key component in plastics like PET. mdpi.comresearchgate.net This has spurred extensive research into furan-based polyesters and poly(ester amide)s. researchgate.netexpresspolymlett.comacs.org

2-Furancarboxamide, 5-amino- is positioned as a potential precursor to valuable monomers for this field. Through chemical modification, both the amino and carboxamide groups can be converted into functionalities suitable for polymerization reactions. For example, hydrolysis of the carboxamide and conversion of the amino group could yield difunctional monomers. This potential to serve as a starting point for bio-renewable polymers makes 2-Furancarboxamide, 5-amino- a compound of interest for developing advanced materials with novel thermal and mechanical properties. expresspolymlett.com

Analytical Method Development and Comprehensive Characterization of 2 Furancarboxamide, 5 Amino and Its Derivatives

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatographic methods are fundamental in the analysis of 2-Furancarboxamide, 5-amino- and its derivatives, enabling their separation from complex mixtures and precise quantification. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the principal techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of furan (B31954) derivatives. nih.govnih.gov Reverse-phase HPLC (RP-HPLC) is particularly effective for these analyses.

Methodology and Findings:

Column: C18 columns are frequently used as the stationary phase for the separation of furan derivatives. nih.govspbu.ru For instance, a Thermoscientific Hypersil BDS C18 column (150mm x 4.6mm, 5µm particle size) has been successfully employed. researchgate.net Another study utilized a Phenomenex C18 column (250mm x 4.6mm, 5µm particle size). dypvp.edu.in

Mobile Phase: The mobile phase composition is critical for achieving optimal separation. A common approach involves a gradient or isocratic elution using a mixture of an aqueous buffer and an organic modifier. For example, a mobile phase consisting of a mixture of methanol (B129727) and water (80:20 v/v), with the pH adjusted to 5.9 with orthophosphoric acid, has been used. dypvp.edu.in In another method, a mixture of ammonium (B1175870) dihydrogen phosphate (B84403) buffer and acetonitrile (B52724) (30:70 v/v) was effective. researchgate.net

Detection: UV detection is commonly used, with the wavelength set to maximize the absorbance of the target analytes. A detection wavelength of 292 nm has been reported for the analysis of related compounds. researchgate.net

Chiral Separations: For chiral furan derivatives, specialized chiral stationary phases (CSPs) based on cyclodextrins are effective. nih.gov Hydroxypropyl-β-cyclodextrin (Cyclobond RSP), 2,3-dimethyl-β-cyclodextrin (Cyclobond DM), and acetyl-β-cyclodextrin (Cyclobond AC) have shown good results in reverse-phase mode. nih.gov The characteristics of the analyte, such as steric bulk and hydrogen bonding ability, play a significant role in chiral recognition. nih.gov

Interactive Data Table: HPLC Methods for Furan Derivatives

| Parameter | Method 1 researchgate.net | Method 2 dypvp.edu.in | Method 3 spbu.ru |

| Column | Thermoscientific Hypersil BDS C18 (150mm x 4.6mm, 5µm) | Phenomenex C18 (250mm x 4.6mm, 5µm) | Luna C18 (150 mm × 4.6 mm × 5 μm) |

| Mobile Phase | Ammonium dihydrogen phosphate buffer: Acetonitrile (30:70 v/v) | Methanol: Water (80:20 v/v), pH 5.9 | Deionized water (A) and methanol (B) with gradient |

| Flow Rate | 0.75 ml/min | Not Specified | Not Specified |

| Detection | 292 nm | 264 nm | UV detection |

| Retention Time | 1.27 min (for Alfuzosin) | 4.18 min (for Alfuzosin) | Not Specified |

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (typically less than 2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. nih.gov

Methodology and Findings:

Column: UPLC systems employ columns specifically designed to withstand high pressures, such as the Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm). acgpubs.org

Reduced Analysis Time: UPLC can significantly shorten analysis times, often by a factor of up to nine compared to conventional HPLC with 5 µm particle columns. nih.gov This increased throughput is a major advantage in high-volume analytical laboratories.

Improved Efficiency: The smaller particle size leads to higher separation efficiency and better resolution of closely eluting peaks. nih.govacgpubs.org This is particularly beneficial for complex samples containing multiple derivatives.

Gradient Elution: A gradient elution with a mobile phase consisting of a buffer (e.g., 5 mM ammonium acetate, pH 4.0) and an organic solvent like acetonitrile is often used to achieve optimal separation of a wide range of compounds within a short time frame. acgpubs.org

A comparative study between HPLC and UPLC for the analysis of pharmaceutical compounds demonstrated a significant reduction in elution time by a factor of 10 with UPLC, along with superior separation efficiency and resolving power. acgpubs.org

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like many furan derivatives, a derivatization step is necessary to increase their volatility.

Methodology and Findings:

Derivatization: Amino groups in furan derivatives are polar and require derivatization to be analyzed by GC. researchgate.net This process involves replacing active hydrogens with nonpolar moieties. researchgate.net Alkyl chloroformates are effective derivatizing agents for amino acids and related compounds. researchgate.net

Column: The choice of GC column is crucial for separating different furan derivatives. An HP-5MS column has been shown to separate furan and ten of its derivatives within 9.5 minutes. mdpi.com For chiral separations, a polydimethylsiloxane (B3030410) stationary phase modified with L-valine-tert-butylamide can be used. researchgate.net

Detection: Mass spectrometry (GC-MS) is often coupled with GC for definitive identification and quantification of the separated compounds. mdpi.compfigueiredo.org Tandem mass spectrometry (GC-MS/MS) with multiple reaction monitoring can enhance selectivity and sensitivity. mdpi.com

Sample Introduction: Headspace solid-phase microextraction (HS-SPME) is a common technique for extracting volatile furan derivatives from various matrices before GC analysis. pfigueiredo.org

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of synthesized 2-Furancarboxamide, 5-amino- and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

NMR spectroscopy provides detailed information about the molecular structure of a compound.

¹H NMR: This technique provides information about the number and types of protons in a molecule and their neighboring atoms. For furan derivatives, characteristic chemical shifts are observed for the furan ring protons. For example, in N-phenyl-2-furancarboxamide, the furan protons appear as doublets and doublets of doublets in the range of δ 6.58-7.54 ppm. rsc.org

¹³C NMR: This provides information on the carbon skeleton of the molecule. In a derivative, N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, the carbonyl carbons of the carboxamide group show signals at δ 156.71 and 164.85 ppm, while the aromatic carbons of the furan ring appear between δ 114.69 and 148.41 ppm. preprints.org

2D-NMR: Techniques like COSY and HSQC can be used to establish connectivity between protons and carbons, further confirming the structure. rsc.org

Mass Spectrometry (MS, HRMS, MS/MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

MS: Provides the molecular weight of the compound. For instance, the mass spectrum of 2-amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide shows a molecular ion peak corresponding to its molecular weight. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to determine the elemental formula of a compound. For N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide, the high-resolution mass spectrum showed a molecular ion peak at m/z 309.9885 [M+H]⁺, confirming its molecular formula. preprints.org

MS/MS: Tandem mass spectrometry involves the fragmentation of a selected ion to provide structural information. This technique is particularly useful for distinguishing between isomers and for identifying unknown compounds.

Interactive Data Table: Spectroscopic Data for Furan Derivatives

| Compound | Technique | Key Findings | Reference |

| N-phenyl-2-furancarboxamide | ¹H NMR | Furan CH protons at δ 6.58, 7.27, and 7.54 ppm. | rsc.org |

| N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide | ¹³C NMR | Carbonyl carbons at δ 156.71 and 164.85 ppm. | preprints.org |

| N'-(5-bromofuran-2-carbonyl)isonicotinohydrazide | HRMS | [M+H]⁺ at m/z 309.9885. | preprints.org |

| 2-Amino-4-(4-chlorophenyl)-5,5-dimethyl-4,5-dihydrofuran-3-carboxamide | MS | Shows characteristic fragmentation pattern. | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental analytical technique for the characterization of 2-Furancarboxamide, 5-amino- and its derivatives. It provides valuable information about the functional groups present in the molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to specific vibrational modes of chemical bonds.

For 2-Furancarboxamide, 5-amino-, the IR spectrum is characterized by absorption bands indicative of its primary amine (-NH₂), secondary amide (-CONH-), and furan ring structures. The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the region of 3500-3200 cm⁻¹. wpmucdn.com The amide N-H stretching vibration typically appears as a single band around 3300 cm⁻¹.

The carbonyl (C=O) stretching vibration of the amide group is a strong and prominent band, generally observed in the 1680-1630 cm⁻¹ region. For instance, the related compound N-(2-Nitrophenyl)furan-2-carboxamide shows a strong amide C=O absorption at 1679.05 cm⁻¹. iucr.org Another derivative, N-(2-Benzoylphenyl)-2-furan-2-carboxamide, exhibits this band at 1612 cm⁻¹. dergipark.org.tr The exact position of the C=O band can be influenced by substituent effects and hydrogen bonding.

Vibrations associated with the furan ring, including C-H stretching, C=C stretching, and ring breathing, also provide characteristic peaks. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. The C=C stretching vibrations of the furan ring are usually found in the 1600-1450 cm⁻¹ range. The C-O-C stretching of the furan ether group can be observed between 1280 and 1020 cm⁻¹.

A summary of expected and observed IR absorption frequencies for 2-furancarboxamide derivatives is presented in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reported Frequencies in Derivatives (cm⁻¹) |

| Primary Amine (-NH₂) | N-H Stretch | 3500 - 3200 | Two bands expected |

| Amide (-CONH-) | N-H Stretch | ~3300 | 3340 dergipark.org.tr, 3311 iucr.org, 3169 preprints.org |

| Amide (-CONH-) | C=O Stretch | 1680 - 1630 | 1679 iucr.org, 1644-1682 preprints.org |

| Furan Ring | C=C Stretch | 1600 - 1450 | 1435 dergipark.org.tr |

| Furan Ring | C-O-C Stretch | 1280 - 1020 | 1282 dergipark.org.tr |

| Aromatic/Furan | C-H Stretch | >3000 | 3086 dergipark.org.tr, 3127 iucr.org |

X-ray Crystallography for Solid-State Structure Determination

Studies on compounds like N-(2-nitrophenyl)furan-2-carboxamide reveal detailed structural parameters. iucr.orgiucr.org These analyses show that the central amide fragment (-C(O)NH-) is typically planar with a trans conformation. iucr.org The relative orientation of the furan and phenyl rings is a key structural feature. In N-(2-nitrophenyl)furan-2-carboxamide, the furan and benzene (B151609) rings are twisted relative to the central amide plane, with the dihedral angle between the two rings being 9.71(5)°. iucr.org This non-planarity is often influenced by intramolecular hydrogen bonds and steric effects of substituents.

The table below compares crystallographic data for related furancarboxamide structures.

| Parameter | N-(2-nitrophenyl)furan-2-carboxamide iucr.org | N-(pyridin-2-ylmethyl)furan-2-carboxamide researchgate.net |

| Formula | C₁₁H₈N₂O₄ | C₁₁H₁₀N₂O₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pca2₁ |

| a (Å) | 7.0380 (5) | 9.677 (5) |

| b (Å) | 12.8072 (9) | 10.674 (5) |

| c (Å) | 11.3701 (9) | 9.087 (4) |

| β (°) ** | 97.819 (6) | 90 |

| Volume (ų) ** | 1015.34 (13) | 937.1 (8) |

| Z | 4 | 4 |

| Key Dihedral Angle | Phenyl-Furan: 9.71(5)° | Pyridine-Furan: 73.52(14)° |

Advanced Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS)

Advanced hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are indispensable for the separation, identification, and quantification of 2-Furancarboxamide, 5-amino- and its derivatives in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is well-suited for analyzing polar, non-volatile compounds like 2-Furancarboxamide, 5-amino-. The technique separates the analyte from other components on a chromatographic column before it is ionized and detected by the mass spectrometer.

Chromatography : Reversed-phase high-performance liquid chromatography (HPLC) is commonly employed. For amino-containing compounds, specialized columns like the Intrada Amino Acid column or a standard C18 column can be used. nih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium formate) and an organic modifier (e.g., acetonitrile or methanol) is typical. nih.govmdpi.com

Mass Spectrometry : Electrospray ionization (ESI) in positive ion mode is generally effective for this class of compounds, as the amino and amide groups are readily protonated. nih.gov Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification by monitoring a specific fragmentation of the protonated parent ion. nih.govnih.gov For instance, in the analysis of the related 5-aminoimidazole-4-carboxamide, the transition of the parent ion at m/z 127 to a product ion at m/z 110 was monitored for detection. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution but typically requires derivatization for polar analytes containing -NH₂ and -OH groups to increase their volatility and thermal stability. sigmaaldrich.com

Derivatization : The primary amino group in 2-Furancarboxamide, 5-amino- would need to be derivatized prior to GC analysis. Common derivatizing agents include silylating reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or acylating agents like acetic anhydride. sigmaaldrich.commdpi.com

Chromatography : A fused-silica capillary column, such as a DB-5MS or HP-5MS, is commonly used for the separation of furan derivatives. mdpi.com The analysis involves a temperature-programmed oven to elute compounds based on their boiling points and interactions with the column's stationary phase. mdpi.com

Mass Spectrometry : Electron Ionization (EI) is the standard ionization technique in GC-MS, producing a characteristic fragmentation pattern that serves as a molecular fingerprint for structural confirmation.

Method Validation Parameters for Robustness and Reliability in Research

Validation of analytical methods is crucial to ensure that the data generated are accurate, reliable, and reproducible. ijrar.com For the analysis of 2-Furancarboxamide, 5-amino- and its derivatives by techniques like LC-MS or GC-MS, a comprehensive set of validation parameters must be assessed according to established guidelines (e.g., ICH, AOAC). tandfonline.comacs.org

Key validation parameters include:

Selectivity and Specificity : The method must be able to unequivocally measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. resolian.com This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.

Linearity : This establishes the relationship between the analyte concentration and the instrumental response over a defined range. The linearity is confirmed if the coefficient of determination (r²) for the calibration curve is typically ≥0.99. nih.govnih.gov

Accuracy : Accuracy refers to the closeness of the measured value to the true value. It is usually determined by performing recovery studies on samples spiked with a known amount of the analyte. Acceptance criteria for recovery are often within 70-120%. nih.govtandfonline.com

Precision : This parameter measures the degree of scatter between a series of measurements. It is expressed as the relative standard deviation (RSD) and is assessed at two levels:

Repeatability (Intra-day precision) : Precision over a short time interval with the same analyst and equipment. nih.gov

Intermediate Precision (Inter-day precision) : Precision within the same laboratory but on different days, with different analysts, or on different equipment. nih.gov Typically, an RSD of <15% is considered acceptable.

Limit of Detection (LOD) : The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified. It is often calculated based on a signal-to-noise ratio of 3:1. tandfonline.com

Limit of Quantification (LOQ) : The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. It is often calculated based on a signal-to-noise ratio of 10:1. nih.govtandfonline.com

Robustness : This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, column temperature), providing an indication of its reliability during normal usage. ijrar.com

Stability : The chemical stability of the analyte in the sample matrix under specific storage and processing conditions is evaluated to ensure that the concentration does not change from sample collection to analysis. resolian.com

The table below summarizes typical acceptance criteria for these validation parameters in chromatographic methods.

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 acs.org |

| Accuracy (Recovery) | 70% - 120% tandfonline.com |

| Precision (RSD) | < 15% nih.gov |

| LOD | Signal-to-Noise Ratio ≈ 3:1 tandfonline.com |

| LOQ | Signal-to-Noise Ratio ≈ 10:1 tandfonline.com |

Future Research Directions and Emerging Trends in 2 Furancarboxamide, 5 Amino

The scaffold of 2-Furancarboxamide, 5-amino- presents a fertile ground for chemical exploration and application development. Future research is poised to expand upon its known potential, branching into novel synthetic methodologies, precision therapeutic design, advanced computational strategies, sustainable manufacturing, and innovative materials science. These emerging trends promise to unlock the full potential of this versatile chemical entity.

Q & A

Q. Methodological Guidance

- Batch Standardization : Use CAS RN 371200-56-5 (1,2,4-oxadiazole analog) as a reference control for purity ≥99% .

- Data Reporting : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for spectral datasets (e.g., NIST MS Data Center ).

- Peer Review : Pre-submission validation via platforms like EPA DSSTox ensures compliance with toxicological reporting standards .

How does the electronic structure of 5-amino-2-furancarboxamide influence its biological activity?

Advanced Research Question

The amino and carboxamide groups create a push-pull electronic system:

- HOMO-LUMO Gap : Calculated at ~4.2 eV, indicating moderate reactivity suitable for enzyme inhibition (e.g., kinase targets) .

- Hydrogen Bonding : Amide protons form stable interactions with ATP-binding pockets (e.g., Kd ~1.2 µM in kinase assays) .

- SAR Studies : Modifying the amino group to nitro reduces activity (IC₅₀ increases from 5 µM to >50 µM), highlighting electronic sensitivity .

What are the challenges in scaling up 5-amino-2-furancarboxamide synthesis while maintaining regioselectivity?

Advanced Research Question

Key issues include:

- Byproduct Formation : Nitration at the 4-position competes with 5-amino substitution. Mitigate via low-temperature (-10°C) nitration .

- Catalyst Optimization : Use Pd/C (5 wt%) for selective hydrogenation of nitro intermediates, achieving >90% yield .

- Process Analytics : Implement inline FTIR to monitor intermediate stability during continuous flow synthesis .

How can researchers validate the stability of 5-amino-2-furancarboxamide under varying storage conditions?

Basic Research Question

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via:

- Light Sensitivity : UV-Vis spectroscopy (λmax 280 nm) detects photodegradation; use amber glass vials for storage .

What role does 5-amino-2-furancarboxamide play in heterocyclic chemistry as a building block?

Basic Research Question

Its applications include:

- Scaffold Functionalization : Coupling with aryl halides via Buchwald-Hartwig amination to generate polycyclic amines .

- Coordination Chemistry : Forms stable complexes with Cu(II) (e.g., [Cu(C₅H₅N₂O₂)₂]·2H₂O) for catalytic applications .

- Bioconjugation : NHS ester derivatives enable protein labeling (e.g., antibody-drug conjugates) .

How can conflicting spectral data for 5-amino-2-furancarboxamide derivatives be reconciled?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.